molecular formula C4H5NO2S B087834 3-Methylthiazolidine-2,4-dione CAS No. 16312-21-3

3-Methylthiazolidine-2,4-dione

Cat. No.: B087834
CAS No.: 16312-21-3
M. Wt: 131.16 g/mol
InChI Key: HMLWNNMYODLLJO-UHFFFAOYSA-N
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Description

3-Methylthiazolidine-2,4-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of sulfur and nitrogen in the ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Mechanism of Action

Target of Action

3-Methylthiazolidine-2,4-dione (MTZD) is a derivative of thiazolidin-2,4-dione (TZD), which is known to play a central role in the biological functioning of several essential molecules

Mode of Action

It is known that the tzd scaffold, to which mtzd belongs, exhibits a wide range of biological activities . The specific interactions of MTZD with its targets and the resulting changes are subjects of ongoing research.

Result of Action

MTZD has been shown to be an effective ligand for tumor cells . This suggests that the compound may have potential anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthiazolidine-2,4-dione can be synthesized through various methods. One common method involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of 2,4-thiazolidinedione with an aldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . Another method involves the use of deep eutectic solvents, which act as both solvents and catalysts, to improve the yield and purity of the synthesized compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of environmentally friendly methods. Green synthesis approaches, such as the use of deep eutectic solvents, are preferred due to their lower environmental impact and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylthiazolidine-2,4-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3-Methylthiazolidine-2,4-dione is unique due to the presence of the methyl group at the third position, which enhances its biological activity and pharmacological properties compared to its analogs .

Properties

IUPAC Name

3-methyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWNNMYODLLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361613
Record name 3-Methyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16312-21-3
Record name 3-Methyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-methylthiazolidine-2,4-dione synthesized according to the research?

A1: The research paper [] describes the synthesis of 5-benzylidene-3-methylthiazolidine-2,4-dione (6a) through the reaction of ethyl thiocyanoacetate (1) with benzaldehyde in the presence of N-methylthiourea. This reaction likely proceeds through a condensation and cyclization mechanism, although the paper does not delve into the specific mechanistic details.

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